molecular formula C7H13N3O B2747503 2-Amino-1-(2,4-dimethylpyrazol-3-yl)ethanol CAS No. 1521898-35-0

2-Amino-1-(2,4-dimethylpyrazol-3-yl)ethanol

Cat. No. B2747503
CAS RN: 1521898-35-0
M. Wt: 155.201
InChI Key: BXQTWIMHYZVDTE-UHFFFAOYSA-N
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Description

Amino-pyrazoles are a class of organic compounds that consist of a pyrazole ring substituted with an amino group . They are known for their diverse pharmacological effects, including potent antibacterial activities .


Synthesis Analysis

Amino-pyrazoles can be synthesized through various methods. For instance, an efficient route to 2-amino-1,4-dihydropyrimidines was developed using ultrasound irradiation as the energy source .


Molecular Structure Analysis

The structure of amino-pyrazoles can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

Amino-pyrazoles can participate in various chemical reactions. For example, tin chloride-mediated Biginelli reaction was used to produce 2-amino-1,4-dihydropyrimidines .

Mechanism of Action

The mechanism of action of amino-pyrazoles can vary depending on their structure and the target they interact with. Some compounds have shown the ability to bind with various bacterial targets .

Future Directions

Amino-pyrazoles have shown promise in various areas of research, particularly in the development of new antibacterials . Future research could focus on exploring their chemical functionalization and in vivo studies .

properties

IUPAC Name

2-amino-1-(2,4-dimethylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5-4-9-10(2)7(5)6(11)3-8/h4,6,11H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQTWIMHYZVDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2,4-dimethylpyrazol-3-yl)ethanol

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